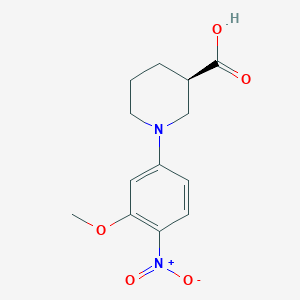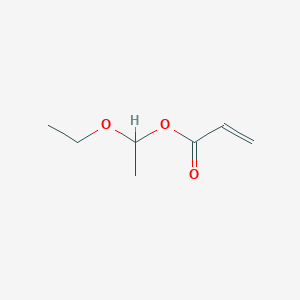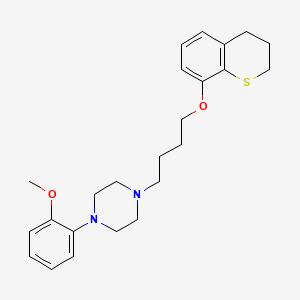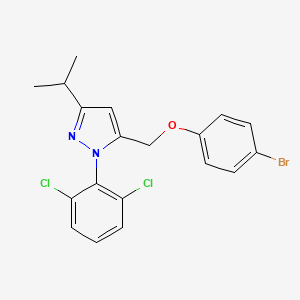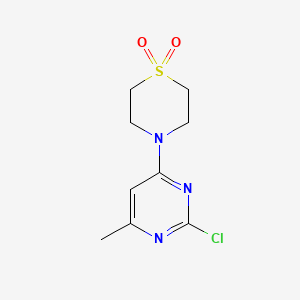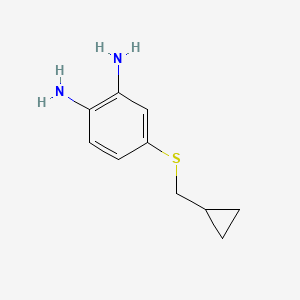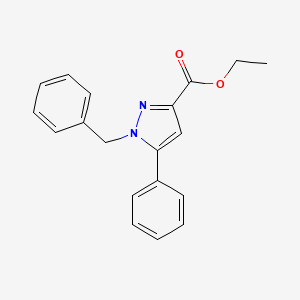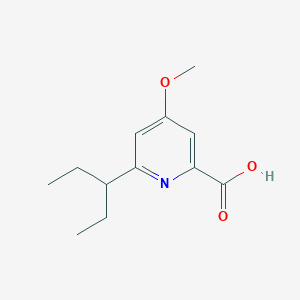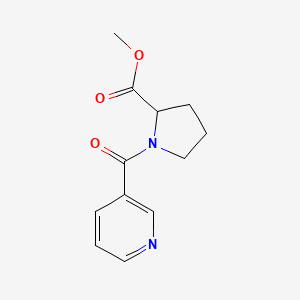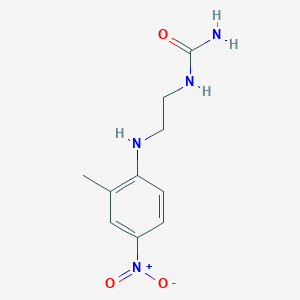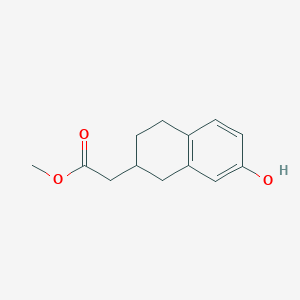
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is an organic compound with a molecular formula of C13H16O3 This compound is characterized by the presence of a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by functional group modifications. One common method includes the selective hydrogenation of naphthalene using a nickel catalyst under high pressure and temperature conditions . The resulting 1,2,3,4-tetrahydronaphthalene is then subjected to further reactions to introduce the hydroxy and ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and subsequent functionalization. The use of catalysts such as palladium or platinum on carbon can enhance the reaction rates and selectivity. The esterification step can be carried out using methanol and an acid catalyst like sulfuric acid to yield the final product.
化学反応の分析
Types of Reactions
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active hydroxy acid, which can interact with enzymes and receptors, modulating biochemical pathways.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of the compound.
Methyl 2-naphthoate: Similar ester functional group but lacks the tetrahydronaphthalene structure.
7-Hydroxy-1,2,3,4-tetrahydronaphthalene: Similar hydroxy and tetrahydronaphthalene structure but lacks the ester group.
Uniqueness
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is unique due to the combination of its hydroxy and ester functional groups on a tetrahydronaphthalene backbone. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate |
InChI |
InChI=1S/C13H16O3/c1-16-13(15)7-9-2-3-10-4-5-12(14)8-11(10)6-9/h4-5,8-9,14H,2-3,6-7H2,1H3 |
InChIキー |
FUHYNJACOYUTBV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1CCC2=C(C1)C=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


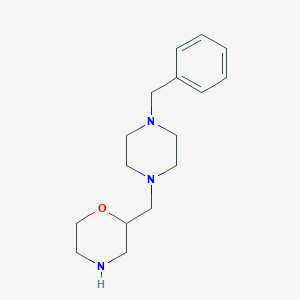
![6-(Benzyloxy)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B8387526.png)
![3-(2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanoic acid](/img/structure/B8387530.png)
